Welcome to the BenchChem Online Store!
molecular formula C14H21N3O4 B8355529 2-(Di-(t-butoxycarbonyl)amino)pyrimidine

2-(Di-(t-butoxycarbonyl)amino)pyrimidine

Cat. No. B8355529
M. Wt: 295.33 g/mol
InChI Key: KKDVUFUTRHECGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07087629B2

Procedure details

2-(Di-(t-butoxycarbonyl)amino)pyrimidine (5.2 g, 17.6 mM) was hydrolysed by essentially the technique for the appropriate intermediate of Example 22 to give the title product as a white solid (3.2 g). NMR (DMSO-d6) δ: 1.43 (s, 9H); 7.08 (t, 1H); 8.57 (d, 2H); 9.91 (s, 1H). MS (ESP): 196 (MH+) for C9H13N3O2
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
intermediate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8](C(OC(C)(C)C)=O)[C:9]1[N:14]=[CH:13][CH:12]=[CH:11][N:10]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].O[C@@H](CO)C(N1CCC(C2C(F)=CC(N3C[C@H](CNC4C=NC=CN=4)OC3=O)=CC=2F)=CC1)=O>>[C:1]([O:5][C:6]([NH:8][C:9]1[N:10]=[CH:11][CH:12]=[CH:13][N:14]=1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N(C1=NC=CC=N1)C(=O)OC(C)(C)C
Step Two
Name
intermediate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[C@H](C(=O)N1CC=C(CC1)C1=C(C=C(C=C1F)N1C(O[C@H](C1)CNC1=NC=CN=C1)=O)F)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.